molecular formula C28H31NO4 B13382310 Carbamic acid,[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]-,9H-fluoren-9-ylmethyl ester

Carbamic acid,[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]-,9H-fluoren-9-ylmethyl ester

Cat. No.: B13382310
M. Wt: 445.5 g/mol
InChI Key: OCTLGTZNAJNVHZ-UHFFFAOYSA-N
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Description

This compound is a carbamic acid derivative featuring a 9H-fluoren-9-ylmethyl (Fmoc) ester protecting group, commonly used in peptide synthesis to shield amine functionalities during solid-phase synthesis . Its structure includes:

  • A (1S)-configured chiral center with a hydroxymethyl (-CH2OH) substituent.
  • A 4-(tert-butoxy)phenyl group attached to the ethyl chain, contributing steric bulk and lipophilicity.
  • The Fmoc group, which provides UV detectability and acid-labile protection .

The tert-butoxy group enhances solubility in organic solvents and stability under basic conditions, making it advantageous for synthetic applications .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-hydroxy-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO4/c1-28(2,3)33-21-14-12-19(13-15-21)16-20(17-30)29-27(31)32-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26,30H,16-18H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTLGTZNAJNVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyrosinol(tbu) typically involves the protection of the amino and hydroxyl groups of tyrosine. The amino group is protected by the Fmoc group, which can be introduced by reacting tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The hydroxyl group is protected by the tert-butyl group, which can be introduced using tert-butyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of Fmoc-Tyrosinol(tbu) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The use of solid-phase synthesis techniques, where the growing peptide chain is attached to an insoluble resin, facilitates the purification and isolation of the final product .

Mechanism of Action

The mechanism of action of Fmoc-Tyrosinol(tbu) primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related Fmoc-protected carbamates:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Target Compound Not provided C23H27NO5 ~397.47 (1S)-2-[4-(tert-butoxy)phenyl]-1-(hydroxymethyl)ethyl, Fmoc ester
Carbamic acid, [(1S)-1-(hydroxymethyl)-3-methylbutyl]-, Fmoc ester 139551-83-0 C21H25NO3 339.43 3-methylbutyl, hydroxymethyl
N-(2-aminoethyl)-Fmoc carbamate 166410-32-8 C17H18N2O2 282.34 2-aminoethyl
Fmoc-Sarcosine monohydrate 77128-70-2 C18H17NO3·H2O 313.34 Sarcosine (N-methylglycine)

Key Observations:

Steric and Electronic Effects : The tert-butoxy phenyl group in the target compound increases steric hindrance and lipophilicity compared to simpler alkyl chains (e.g., 3-methylbutyl in CAS 139551-83-0) . This may reduce reactivity in coupling reactions but improve membrane permeability in biological assays.

Functional Group Diversity: The hydroxymethyl group distinguishes the target compound from analogues like N-(2-aminoethyl)-Fmoc carbamate, which contains a primary amine.

Synthetic Utility : The Fmoc group’s acid sensitivity (~20% piperidine in DMF for deprotection) is consistent across analogues, but the tert-butoxy group requires orthogonal deprotection strategies (e.g., TFA) .

Physicochemical and Spectroscopic Properties

  • Lipophilicity : The tert-butoxy phenyl group increases logP compared to compounds with shorter alkyl chains (e.g., logP ~3.5 vs. ~2.8 for CAS 139551-83-0) .
  • NMR Signatures : The tert-butyl protons resonate at δ ~1.3 ppm (singlet), while Fmoc aromatic protons appear at δ 7.2–7.8 ppm (multiplet) . The hydroxymethyl group’s protons are expected at δ 3.5–4.5 ppm.

Biological Activity

Carbamic acid derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, [(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]-, 9H-fluoren-9-ylmethyl ester features a unique structure that may confer specific biological properties. This article explores its biological activity, synthesis, and potential applications based on available research.

Structural Overview

The compound is characterized by:

  • Fluorenyl Group : Contributes to its aromatic properties.
  • Carbamate Moiety : Enhances solubility and reactivity.
  • Hydroxymethyl and Dimethylethoxy Substituents : Potentially modulate biological interactions.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities. These activities can include:

  • Antimicrobial Properties : Studies show that carbamate derivatives can exhibit varying degrees of antibacterial and antifungal activities. For instance, N-substituted carbamates have been reported to show inhibition against Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : The compound may act as an inhibitor or activator of various enzymes, which is crucial for its biological activity. For example, compounds structurally related to carbamates have been used in studies of enzyme mechanisms .
  • Cytotoxicity : Certain carbamate derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Case Studies

  • Antimicrobial Activity :
    • A study conducted on various N-substituted carbamates revealed that some derivatives exhibited zones of inhibition ranging from 10 mm to 25 mm against bacterial strains such as E. coli and B. subtilis at concentrations of 100 µg/mL .
  • Enzyme Mechanism Studies :
    • Research has shown that the compound can be utilized to explore enzyme interactions, particularly in the context of studying the mechanisms of action for certain drug targets .
  • Cytotoxicity Assessment :
    • A series of experiments indicated that structurally similar carbamates could induce apoptosis in cancer cells, with IC50 values ranging from 5 µM to 20 µM depending on the specific derivative tested .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Carbamate Linkage : The reaction of an amine with a carbonyl compound.
  • Protection Strategies : Use of protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) during synthesis to prevent unwanted reactions.
  • Purification Techniques : Employing chromatography methods to isolate the desired product with high purity.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl CarbamateEthoxy group instead of dimethylethoxySedative effects
Benzyl CarbamateBenzene ring attachedAntimicrobial activity
Phenyl CarbamatePhenolic structureAntioxidant properties

This table illustrates how variations in substituents can lead to different biological activities, emphasizing the versatility of the carbamate functional group.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential protection/deprotection steps and coupling reactions. Key steps include:

  • Fmoc Group Introduction : The hydroxymethyl ethyl group is protected using 9H-fluoren-9-ylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) in anhydrous THF .
  • Coupling Reactions : The tert-butoxy phenyl moiety is introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
  • Purification : Use reversed-phase HPLC or silica gel chromatography with gradients of ethyl acetate/hexane to isolate the product (>95% purity) .
    Optimization Tips : Monitor reaction progress via TLC, adjust equivalents of coupling reagents (e.g., HATU/DIPEA), and maintain inert atmospheres to prevent oxidation .

Basic: What purification methods are most effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with a gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate by polarity .
  • Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline solids .
  • HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation, especially for stereoisomeric separation .

Basic: How should this compound be stored to ensure stability, and what degradation products form under adverse conditions?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers at –20°C under nitrogen to prevent hydrolysis of the Fmoc group .
  • Degradation Pathways : Exposure to moisture or heat (>40°C) leads to cleavage of the carbamate bond, releasing 9H-fluoren-9-ylmethanol and CO₂. Decomposition in open air may yield nitrogen oxides (NOx) .

Advanced: How can stereochemical integrity at the (1S)-configuration be maintained during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (S)-proline-derived catalysts to enforce enantiomeric control during the hydroxymethyl ethyl chain formation .
  • Asymmetric Hydrogenation : Employ Ru-BINAP complexes to reduce ketone intermediates stereoselectively .
  • Analytical Validation : Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column) or optical rotation measurements .

Advanced: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm tert-butoxy phenyl (δ 1.2 ppm, singlet) and Fmoc group (δ 4.2–4.4 ppm, multiplet) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for C₃₀H₃₃NO₅: 512.2432) .
  • HPLC-PDA : Assess purity and detect trace impurities using UV detection at 254 nm .

Advanced: How can researchers investigate this compound’s biological interactions, such as enzyme inhibition?

Methodological Answer:

  • Enzyme Assays : Conduct kinetic studies (e.g., Michaelis-Menten plots) with target enzymes (e.g., proteases) to measure IC₅₀ values .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the enzyme on a sensor chip and monitoring real-time interactions .
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes with catalytic sites .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS H315/H319) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How should researchers resolve contradictions in stability data (e.g., conflicting pH or temperature stability reports)?

Methodological Answer:

  • Controlled Replication : Repeat stability studies under standardized conditions (e.g., ICH Q1A guidelines) with buffers (pH 3–9) and thermal cyclers (25–60°C) .
  • Degradation Kinetics : Apply Arrhenius equations to extrapolate shelf life and identify outliers .
  • Cross-Validation : Compare results with LC-MS/MS fragmentation patterns to confirm degradation pathways .

Advanced: What computational approaches predict this compound’s reactivity or biological activity?

Methodological Answer:

  • QSAR Modeling : Use MOE or RDKit to correlate substituent effects (e.g., tert-butoxy logP) with biological activity .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study carbamate bond cleavage energetics .
  • ADMET Prediction : Employ SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Advanced: What are the ecological implications of improper disposal, and how can environmental impact be minimized?

Methodological Answer:

  • Biodegradation Studies : Perform OECD 301F tests to assess microbial degradation in soil/water .
  • Photolysis : Expose to UV light (254 nm) and analyze by GC-MS for persistent byproducts (e.g., fluorene derivatives) .
  • Waste Treatment : Incinerate at >1000°C with alkaline scrubbers to neutralize acidic gases (e.g., NOx) .

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